![molecular formula C23H20N2O3 B6027281 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B6027281.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide, also known as BM-573, is a benzoxazole derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory effects on both angiotensin converting enzyme (ACE) and neutral endopeptidase (NEP), two enzymes that play important roles in the regulation of blood pressure and cardiovascular function.
Wirkmechanismus
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide exerts its effects by inhibiting both ACE and NEP. ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, while NEP is responsible for the degradation of a number of vasoactive peptides, including natriuretic peptides and bradykinin. Inhibition of these enzymes results in increased levels of vasodilatory peptides and decreased levels of vasoconstrictive peptides, leading to improved cardiovascular function.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound inhibits both ACE and NEP with high potency and selectivity, and that the compound is able to reduce blood pressure in animal models of hypertension. In vivo studies have shown that this compound is able to improve cardiac function and reduce cardiac hypertrophy in animal models of heart failure, and that the compound is able to reduce arterial stiffness and improve endothelial function in human subjects with hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide for lab experiments is its high potency and selectivity for both ACE and NEP. This makes the compound a valuable tool for studying the roles of these enzymes in cardiovascular function and disease. However, one limitation of this compound is that it is not currently available as a commercially marketed drug, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide. One area of interest is the development of novel this compound analogues with improved potency and selectivity for ACE and NEP. Another area of interest is the investigation of the effects of this compound on other physiological systems, such as the renal and respiratory systems. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in human subjects, which will be critical for the development of this compound as a potential therapeutic agent for hypertension and cardiovascular disease.
Synthesemethoden
The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide involves the reaction of 4-methoxybenzylamine with 2-(3,4-dimethylphenyl)acetyl chloride in the presence of triethylamine to yield the corresponding benzoxazole intermediate, which is then reacted with 4-methoxybenzoyl chloride to produce the final product. This method has been described in detail in a number of publications and has been shown to yield this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension and cardiovascular disease. The compound has been shown to exhibit potent inhibitory effects on both ACE and NEP, which are two key enzymes involved in the regulation of blood pressure and cardiovascular function. Inhibition of these enzymes has been shown to result in vasodilation and improved cardiac function, making this compound a promising candidate for the treatment of hypertension and heart failure.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-14-4-5-17(12-15(14)2)22(26)24-18-8-11-21-20(13-18)25-23(28-21)16-6-9-19(27-3)10-7-16/h4-13H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGPEFJWOARRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.